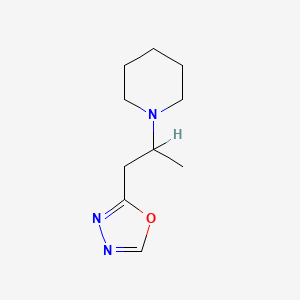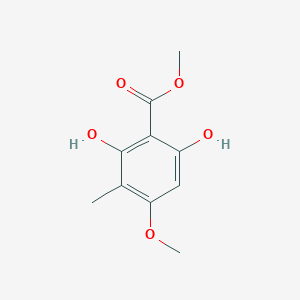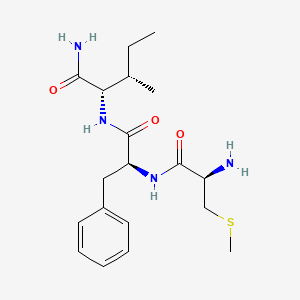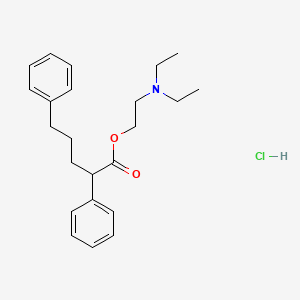
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride typically involves the esterification of 2,5-diphenylvaleric acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common .
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is extensively used in scientific research due to its ability to inhibit cytochrome P450 enzymes. Some of its applications include:
Chemistry: Used as a tool to study enzyme inhibition and drug metabolism.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential to modulate drug metabolism and reduce drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug safety and efficacy.
Mecanismo De Acción
The primary mechanism of action of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride involves the inhibition of cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates. This inhibition can lead to increased plasma concentrations of drugs and other compounds metabolized by cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenylpropylethanol (SKF-Alcohol): A derivative that lacks the ethylamine moiety and is a selective inhibitor of CYP2C9.
2,2-Diphenylpropylacetic acid (SKF-Acid): Another derivative that selectively inhibits CYP2C9 without forming a metabolic intermediate complex.
Uniqueness
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is unique due to its broad-spectrum inhibition of multiple cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. This broad inhibition profile makes it a valuable tool in drug metabolism studies .
Propiedades
Número CAS |
35047-67-7 |
|---|---|
Fórmula molecular |
C23H32ClNO2 |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2,5-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-3-24(4-2)18-19-26-23(25)22(21-15-9-6-10-16-21)17-11-14-20-12-7-5-8-13-20;/h5-10,12-13,15-16,22H,3-4,11,14,17-19H2,1-2H3;1H |
Clave InChI |
YLMKFVHTTDHIMQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(CCCC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



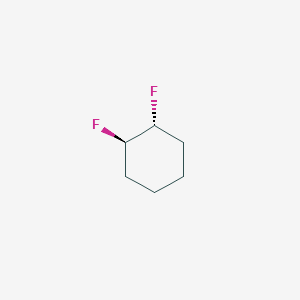
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)
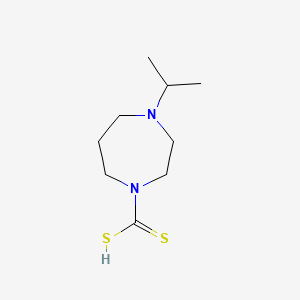
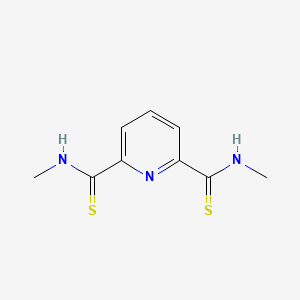

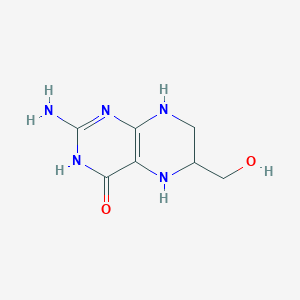
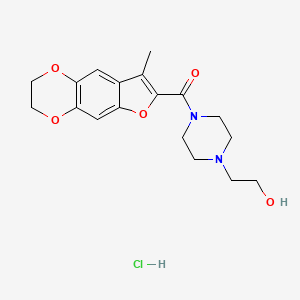
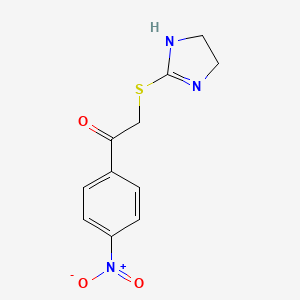

![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
